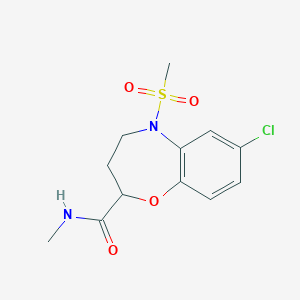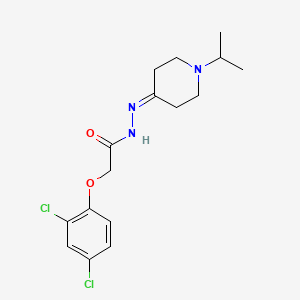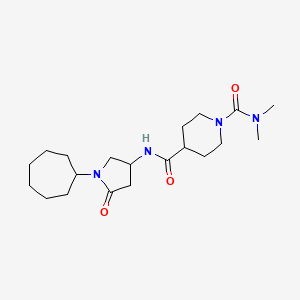![molecular formula C22H20N2O4 B6125592 N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6125592.png)
N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide, commonly known as MPAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPAB is a benzamide derivative and has been studied extensively for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
MPAB has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, MPAB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, MPAB has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In anti-inflammatory therapy, MPAB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of MPAB involves the inhibition of various enzymes and signaling pathways. MPAB has been shown to inhibit the activity of histone deacetylases (HDACs) and proteasomes, leading to the accumulation of acetylated proteins and the induction of apoptosis. MPAB has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
MPAB has been shown to have various biochemical and physiological effects. In cancer cells, MPAB has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurons, MPAB has been shown to protect against oxidative stress and prevent neurodegeneration. In inflammation, MPAB has been shown to reduce the production of pro-inflammatory cytokines and inhibit the NF-κB signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
MPAB has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potent anti-cancer and neuroprotective effects, making it a promising candidate for further research. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, MPAB has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Orientations Futures
There are several future directions for research on MPAB. One direction is to further investigate its potential applications in cancer research, neuroprotection, and anti-inflammatory therapy. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to better understand its potential therapeutic applications. Additionally, further research is needed to optimize the synthesis method for MPAB and improve its solubility in water. Overall, MPAB is a promising compound with potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of MPAB involves the reaction of 4-aminophenylbenzamide with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure MPAB.
Propriétés
IUPAC Name |
N-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-27-19-11-13-20(14-12-19)28-15-21(25)23-17-7-9-18(10-8-17)24-22(26)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKOTHYLWMTIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6009056 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyclobutyl-4-(2-methoxyquinolin-3-yl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125524.png)

![3,5-di-tert-butyl-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6125538.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide](/img/structure/B6125543.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-2-methylpropanamide](/img/structure/B6125549.png)
![2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B6125559.png)

![4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione](/img/structure/B6125571.png)
![4-({2-[5-(1,4-oxazepan-4-ylcarbonyl)-2-thienyl]-1-pyrrolidinyl}methyl)-2-pyridinol](/img/structure/B6125578.png)

![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone](/img/structure/B6125599.png)

![1-[cyclohexyl(methyl)amino]-3-(2-{[[(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6125625.png)